molecular formula C12H11ClO2 B12127890 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one

1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one

Cat. No.: B12127890
M. Wt: 222.67 g/mol
InChI Key: UXJXKHOFCMFQTK-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

1-(5-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H11ClO2/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7H,1-2H3

InChI Key

UXJXKHOFCMFQTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorosalicylaldehyde and chloroacetone.

    Reaction Conditions: These starting materials undergo a condensation reaction in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, ensuring consistent product quality.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

Reaction Type Reagents Products
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or alkanes
SubstitutionSodium methoxide in methanolVarious substituted derivatives

Biology

The compound has been investigated for its potential antimicrobial and antifungal properties. Studies have shown that benzofuran derivatives exhibit activity against various microbial strains, suggesting that 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one could be effective in developing new antimicrobial agents .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of pharmaceuticals with anti-inflammatory and anticancer activities. For instance, related benzofuran compounds have demonstrated significant anticancer activity against human ovarian cancer cell lines .

Case Study: Anticancer Activity
A study evaluated a series of benzofuran derivatives, including compounds structurally similar to 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one, showing promising results in inhibiting cancer cell proliferation at concentrations as low as 10 μM .

Industrial Applications

In the industrial sector, 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one is utilized in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for formulating pesticides and herbicides that target specific biological pathways in pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, or microbial growth, depending on its application.

Comparison with Similar Compounds

    1-(5-Chloro-1-benzofuran-2-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

    5-Chloro-2-benzofuranmethanol: Contains a hydroxymethyl group instead of a propanone group.

Uniqueness: 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted benzofuran ring and propanone side chain make it a versatile intermediate for various synthetic applications.

Biological Activity

1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C13H13ClO2
  • Molecular Weight : 236.69 g/mol
  • IUPAC Name : 1-(5-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one

The presence of the benzofuran moiety is crucial for its biological activity, as benzofurans are known for their wide range of pharmacological effects, including antioxidative and antiviral properties .

Anticancer Properties

Recent studies have demonstrated that derivatives of benzofuran, including 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown selective cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) with IC50 values ranging from 0.62 to 1.60 µM .

Table 1: Cytotoxic Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)
Compound 20HL-600.62
Compound 19MCF-71.60
Compound XSMMC-7721Varies

These findings suggest that the chlorinated substitution pattern enhances the compound's reactivity and biological efficacy.

The mechanism by which 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Studies indicate that it may increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent caspase activation, which are critical pathways in the apoptotic process .

Other Pharmacological Activities

In addition to anticancer properties, benzofuran derivatives have been investigated for their antiviral and antioxidative activities. Specific studies have shown that these compounds can inhibit viral replication and exert protective effects against oxidative stress in cellular models.

Case Studies

Several case studies highlight the potential applications of 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one:

  • Antiviral Activity : In vitro studies demonstrated that benzofuran derivatives could significantly reduce viral loads in infected cell cultures, suggesting their potential as antiviral agents .
  • Oxidative Stress Reduction : Compounds were shown to scavenge free radicals effectively, thus protecting cells from oxidative damage—a common pathway in various diseases including cancer and neurodegenerative disorders.

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